molecular formula C15H18ClN5O B12936976 N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-85-8

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12936976
CAS No.: 917757-85-8
M. Wt: 319.79 g/mol
InChI Key: ZBPYNDBEMOLBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-chloro-4-aminopyrido[3,2-d]pyrimidine with cyclohexylamine, followed by acetylation to introduce the acetamide group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Biological Activity

N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core with a chloro substituent at the 6-position and a cyclohexylamino group at the 4-position. The acetamide moiety enhances its pharmacological properties. Its molecular formula is C15H18ClN5C_{15}H_{18}ClN_5 with a molecular weight of approximately 305.79 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli . The presence of halogenated substituents is linked to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

Microorganism Activity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

The compound's structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and proliferation. Inhibitors of CDK4 have shown promise in treating various cancers by preventing uncontrolled cell growth . The pyrido[3,2-d]pyrimidine derivatives have been noted for their potential in treating proliferative diseases such as cancer and inflammation .

The biological activity of this compound can be attributed to:

  • Inhibition of Kinases : The compound may act as an inhibitor of CDKs, leading to cell cycle arrest in cancer cells.
  • Membrane Penetration : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its antimicrobial properties.
  • Interaction with Cellular Targets : Preliminary studies suggest that similar compounds may interact with specific enzymes involved in pathogen metabolism or cancer cell survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various chloroacetamides against clinical isolates of MRSA, revealing that compounds with higher lipophilicity showed significantly better antimicrobial activity .
  • Cancer Cell Lines : In vitro studies on pyrido[3,2-d]pyrimidine derivatives demonstrated selective inhibition of CDK4 in several cancer cell lines, leading to reduced proliferation rates .

Properties

CAS No.

917757-85-8

Molecular Formula

C15H18ClN5O

Molecular Weight

319.79 g/mol

IUPAC Name

N-[6-chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C15H18ClN5O/c1-9(22)17-15-19-11-7-8-12(16)20-13(11)14(21-15)18-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H2,17,18,19,21,22)

InChI Key

ZBPYNDBEMOLBGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)NC3CCCCC3)N=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.